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Introduction

AZD3043 is a novel, intravenously administered sedative-hypnotic agent designed for rapid
onset and predictable, swift recovery. Developed as a positive allosteric modulator of the y-
aminobutyric acid type A (GABA-A) receptor, its chemical structure incorporates a metabolically
labile ester moiety, facilitating rapid hydrolysis by blood and tissue esterases into an inactive
carboxylic acid metabolite. This design aimed to overcome the context-sensitive half-time
limitations of existing anesthetics like propofol, offering the potential for more precise titration
and faster emergence from sedation, irrespective of infusion duration. This document provides
a comprehensive technical summary of the development and history of AZD3043, compiling
available preclinical and clinical data, experimental methodologies, and the ultimate
discontinuation of its development.

Development History and Discontinuation

AZD3043, also known as THRX-918661, was developed by AstraZeneca as a potential
successor to propofol, aiming for a superior pharmacokinetic profile characterized by rapid
clearance and a short, predictable duration of action.[1][2] Preclinical studies in rats and pigs
demonstrated a shorter duration of action compared to propofol.[1][2] The drug progressed to
Phase 1 clinical trials in healthy volunteers, where it exhibited a rapid onset of sedation and a
swift recovery profile.[3]
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However, the development of AZD3043 was ultimately discontinued. While no official statement
from AstraZeneca detailing the specific reasons for the discontinuation is publicly available, the
clinical trial data noted the occurrence of involuntary movements, ranging from minor twitches
to more extensive movements, at higher doses.[3] It is noteworthy that the development of
other novel sedative-hypnotics, such as etomidate and propanidid analogues, has also been
hampered by neuro-excitatory adverse effects.

Mechanism of Action

AZD3043 exerts its sedative and hypnotic effects through positive allosteric modulation of the
GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous
system.[1] By binding to a site distinct from the GABA binding site, AZD3043 enhances the
effect of GABA, leading to an increased influx of chloride ions into the neuron. This
hyperpolarizes the neuron, making it less likely to fire and thus producing a state of sedation

and hypnosis.

The following diagram illustrates the signaling pathway of GABA-A receptor modulation.
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Preclinical Development
In Vitro Studies

» GABA-A Receptor Modulation: Studies on embryonic rat cortical neurons confirmed that
AZD3043 potentiated GABA-A receptor-mediated chloride currents.[1]
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» Metabolic Stability: AZD3043 demonstrated rapid hydrolysis in in vitro preparations of whole
blood and liver microsomes from both human and animal sources, consistent with its design
as a soft drug.[1]

In Vivo Studies

» Animal Models: The hypnotic and sedative effects of AZD3043 were evaluated in rats and
minipigs.[1]

» Efficacy: In rats, intravenous administration of AZD3043 induced a loss of righting reflex and
produced electroencephalograph (EEG) depression, indicative of a hypnotic state.[1]

o Pharmacokinetics and Pharmacodynamics: Compared to propofol, AZD3043 exhibited a
shorter duration of action in both rats and pigs.[1] A mixed-effects kinetic-dynamic model in
minipigs suggested that AZD3043 would have very short decrement times, independent of
the duration of infusion.[1]

Table 1: Preclinical Observations of AZD3043

Parameter Species Observation Reference

) Potentiation of GABA-
Rat (embryonic

Mechanism of Action ) A receptor-mediated [1]
cortical neurons) ]
chloride currents

Human, various Rapid hydrolysis in
Metabolism animal species (in liver microsomes and [1]
vitro) whole blood

Induction of loss of
Hypnotic Effect Rat righting reflex and [1]
EEG depression

) ) ] Shorter acting
Duration of Action Rat, Pig [1]
compared to propofol

Clinical Development: Phase 1 Trial (NCT00984880)
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A first-in-human, single-center, open-label, dose-escalation study was conducted to evaluate
the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD3043 in 125 healthy
male volunteers.[3] The study involved both single intravenous bolus doses and continuous
infusions.

Experimental Protocol

o Study Design: Open-label, dose-escalation trial.
o Participants: Healthy male volunteers.

e Intervention: Single intravenous bolus of AZD3043 (1, 1.5, 2, 4, and 6 mg/kg) or a 30-minute
infusion (1, 3, 6, 12, 18, 27, 36, 54, and 81 mg/kg/h).[3]

o Assessments: Adverse events, vital signs, laboratory values, clinical signs of
sedation/anesthesia, and Bispectral Index (BIS) monitoring.[3]

The following diagram outlines the general workflow of this clinical trial.
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e Pharmacokinetics: A population pharmacokinetic model revealed a high systemic clearance
and a low apparent volume of distribution, consistent with a short elimination half-life.[3]

Table 2: Human Pharmacokinetic and Pharmacodynamic Parameters of AZD3043

Parameter Value Description Reference

] ] Rate of drug removal
Systemic Clearance 2.2 L/min [3]
from the body.

Theoretical volume
that would be
necessary to contain

the total amount of an
Apparent Volume of 15 L (lowest dose) -

o _ administered drug at [3]
Distribution 37 L (highest dose)

the same
concentration that it is
observed in the blood

plasma.

The plasma
concentration at which
50% of the maximum
EC50 (BIS) 15.6 pg/mL [3]
effect on the
Bispectral Index is

observed.

A measure of the
steepness of the

Gamma (BIS) 1.7 _ [3]
concentration-effect

relationship.

The half-life for the
] ] equilibration between
keO Half-life 1.1 min [3]
the plasma and effect-

site concentrations.

e Pharmacodynamics: The onset of anesthesia was rapid, and recovery was swift. A sigmoid
Emax model effectively described the relationship between the effect-site concentration of
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AZD3043 and the Bispectral Index (BIS) score.[3]

o Safety and Tolerability: AZD3043 was generally well-tolerated. The most frequently reported
adverse events were headache, nausea, vomiting, and fatigue.[3] A dose-dependent
increase in heart rate was observed.[3] Significantly, involuntary movements, ranging from
minor twitches to more extensive movements accompanied by increased muscle tone, were
observed, particularly at higher doses.[3]

Table 3: Adverse Events in the Phase 1 Trial of AZD3043 (N=72)

Adverse Event Number of Subjects (%) Reference

Headache 15 (21%) [3]

Nausea 7 (10%) [3]

Vomiting 3 (4%) [3]

Fatigue 2 (3%) [3]

Involuntary Movements Observed at higher doses [3]
Conclusion

AZD3043 was a promising sedative-hypnotic agent designed with a "soft drug” concept for
rapid and predictable control of sedation and anesthesia. Its development showcased a
compound with a desirable pharmacokinetic profile, characterized by rapid metabolism and a
short duration of action. Preclinical and early clinical data supported its potential as a short-
acting intravenous anesthetic. However, the observation of involuntary movements at higher
doses in the Phase 1 clinical trial may have presented a significant safety concern, potentially
contributing to the decision to discontinue its development. The history of AZD3043
underscores the challenges in developing novel central nervous system depressants, where
achieving a balance between efficacy and a clean safety profile, particularly concerning neuro-
excitatory effects, is paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.fiercebiotech.com/biotech/astrazeneca-axes-assets-inks-pfizer-deal-and-loses-key-exec-friday-news-flurry
https://www.noahai.co/discover/article/12512
https://www.noahai.co/discover/article/12512
https://www.researchgate.net/publication/224835065_AZD-3043_A_Novel_Metabolically_Labile_Sedative-Hypnotic_Agent_with_Rapid_and_Predictable_Emergence_from_Hypnosis
https://www.benchchem.com/product/b1666213#azd-3043-development-and-history
https://www.benchchem.com/product/b1666213#azd-3043-development-and-history
https://www.benchchem.com/product/b1666213#azd-3043-development-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

